(2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile
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Overview
Description
(2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile typically involves the condensation of 4-hydroxyquinazoline with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Quinazoline derivatives have shown promise in the treatment of various diseases, including cancer, due to their ability to inhibit specific enzymes and receptors.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure.
4-Hydroxyquinazoline: A derivative with a hydroxyl group at the 4-position.
4-Methoxybenzaldehyde: A precursor used in the synthesis of the compound.
Uniqueness
(2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H13N3O3 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
(E)-3-hydroxy-3-(4-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16(22)14(10-19)17-20-15-5-3-2-4-13(15)18(23)21-17/h2-9,22H,1H3,(H,20,21,23)/b16-14+ |
InChI Key |
HNBJFUYIJTUFOR-JQIJEIRASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
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